molecular formula C21H18ClN3O5S2 B2809540 N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1251676-58-0

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2809540
CAS No.: 1251676-58-0
M. Wt: 491.96
InChI Key: PZHBNRYKTHMQDK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the oxadiazole and thiophene derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, making it a candidate for drug development studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential as a pharmaceutical agent.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole and thiophene rings may interact with other biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3,5-dinitrobenzamide: Similar in having a chlorophenyl group but differs in the presence of nitro groups and the absence of the oxadiazole and thiophene rings.

    N-(3-chlorophenyl)-2-(1,2,4-oxadiazol-5-yl)acetamide: Shares the oxadiazole ring but lacks the thiophene and dimethoxyphenyl groups.

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide lies in its combination of structural features, which confer a wide range of chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse interactions and modifications, making it a versatile compound in scientific research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(14-7-4-6-13(22)12-14)32(26,27)17-10-11-31-19(17)21-23-20(24-30-21)15-8-5-9-16(28-2)18(15)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHBNRYKTHMQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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